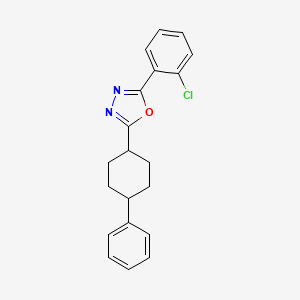
N'-(2,4-dimethoxyphenyl)-N,N-dimethylsulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N,N-dimethylsulfamide, commonly known as DMS, is a sulfamide compound that has gained significant attention in scientific research due to its unique properties. DMS is a highly versatile compound that can be used in various applications, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of DMS is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. DMS has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMS has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting apoptosis. Additionally, DMS has been found to possess anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMS in lab experiments is its versatility. DMS can be easily synthesized and modified to suit a wide range of applications. Additionally, DMS is relatively stable and can be stored for extended periods without degradation.
However, there are also limitations to the use of DMS in lab experiments. DMS is a highly reactive compound and can be hazardous if not handled properly. Additionally, the mechanism of action of DMS is not fully understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are many potential future directions for research involving DMS. One area of interest is the development of new anticancer drugs based on the structure of DMS. Additionally, further research is needed to fully understand the mechanism of action of DMS and its potential applications in the treatment of various inflammatory diseases.
In conclusion, DMS is a highly versatile compound that has gained significant attention in scientific research due to its unique properties. Its potential applications in medicinal chemistry, organic synthesis, and material science make it a promising candidate for future research.
Méthodes De Synthèse
The synthesis of DMS involves the reaction of 2,4-dimethoxyaniline with dimethylsulfamide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of DMS as the final product. The synthesis of DMS is relatively straightforward and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
DMS has been extensively studied for its potential use in medicinal chemistry. It has been shown to possess potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, DMS has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
1-(dimethylsulfamoylamino)-2,4-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c1-12(2)17(13,14)11-9-6-5-8(15-3)7-10(9)16-4/h5-7,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBWCVYCEKOOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,4-Dimethoxyphenyl)sulfamoyl]dimethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B5708745.png)
![2-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]thio}acetamide](/img/structure/B5708754.png)
![1-(2-methoxyphenyl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5708763.png)
![N'-[(4-methoxyphenyl)acetyl]-2-methylbenzohydrazide](/img/structure/B5708768.png)
![1-[5-(dichloromethyl)-4-nitro-1-phenyl-1H-pyrazol-3-yl]-1H-1,2,4-triazole](/img/structure/B5708772.png)
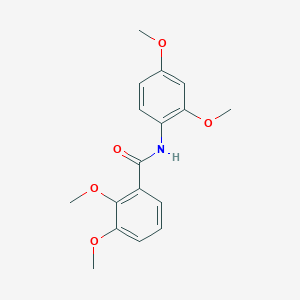
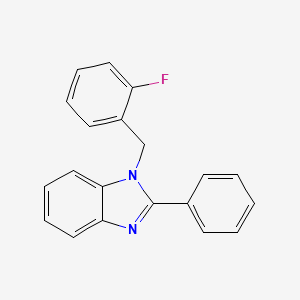

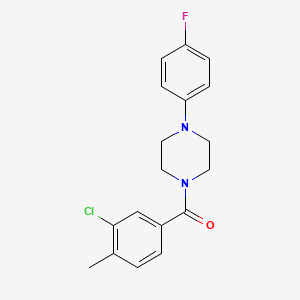
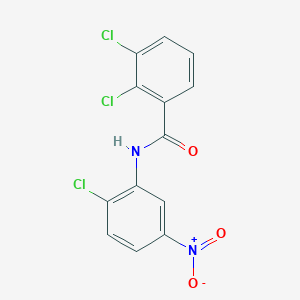

![N-[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]-5-chloro-2-thiophenecarboxamide](/img/structure/B5708835.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5708836.png)
